molecular formula C18H9ClF3N5O2S B2427294 (2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile CAS No. 477286-98-9

(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile

Cat. No. B2427294
CAS RN: 477286-98-9
M. Wt: 451.81
InChI Key: WVUFFBUSDFAKRG-CVKSISIWSA-N
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Description

(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile is a useful research compound. Its molecular formula is C18H9ClF3N5O2S and its molecular weight is 451.81. The purity is usually 95%.
BenchChem offers high-quality (2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Research indicates that related compounds have been involved in various chemical synthesis processes. For instance, Peet and Sunder (1986) elucidated the misassignment of certain compounds, leading to the correct identification of 2-(1H-Pyrazol-1-yl)-4-(4-nitrophenyl)thiazoles through authentic syntheses and mass spectral analysis (Peet & Sunder, 1986). Additionally, Abdel-Gawad (2005) and Abdelhamid, Baghos, and Halim (2008) synthesized various heterocyclic compounds from related ethanenitrile derivatives, highlighting the structural diversity and synthetic utility of these compounds in chemical research (Abdel-Gawad, 2005); (Abdelhamid, Baghos, & Halim, 2008).

NMR Spectroscopy and Tautomerism

Lyčka (2017) conducted a study focusing on the characterization of compounds, including hydrazinylidene derivatives, using NMR spectroscopy. This research provided insights into the tautomerism of these compounds, indicating their complex chemical behavior and potential applications in various scientific fields (Lyčka, 2017).

Corrosion Inhibition

El-Lateef, Sayed, Gomha, Bakir, and Shalabi (2021) investigated the use of poly[(hydrazinylazo)]thiazoles derivatives as corrosion inhibitors. Their research demonstrated the effectiveness of these compounds in protecting cast iron-carbon alloy in acidic environments, showcasing the practical applications of these derivatives in industrial settings (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).

properties

IUPAC Name

(2E)-N-[2-chloro-5-(trifluoromethyl)anilino]-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF3N5O2S/c19-13-5-4-11(18(20,21)22)7-14(13)25-26-15(8-23)17-24-16(9-30-17)10-2-1-3-12(6-10)27(28)29/h1-7,9,25H/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUFFBUSDFAKRG-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile

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